molecular formula C14H13NO4 B2581735 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 412938-26-2

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2581735
CAS No.: 412938-26-2
M. Wt: 259.261
InChI Key: MKGGMOKUWKLPEL-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is a benzoic acid derivative featuring a furan-2-carbonyl-amino substituent at the ortho position of the aromatic ring. This structural motif is significant in medicinal and materials chemistry due to the furan ring’s electron-rich nature and the benzoic acid moiety’s acidity, which can influence solubility and reactivity .

Properties

IUPAC Name

2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGGMOKUWKLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330104
Record name 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

412938-26-2
Record name 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of 4,5-dimethylfuran-2-carboxylic acid with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid exhibit significant anticancer properties. In vitro studies have evaluated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain synthesized compounds derived from this acid demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Derivatives

Compound NameCell LineIC50 Value (µM)Comparison Drug
Compound AMCF-73.0Doxorubicin
Compound BA5495.855-Fluorouracil
Compound CHCT1166.48Sorafenib

Anti-Cholinesterase Activity

The compound has also been studied for its potential as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some analogs have shown promising inhibitory activity against acetylcholinesterase (AChE), with IC50 values comparable to established treatments like donepezil .

Case Study on Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against human cancer cell lines. The study found that specific modifications to the furan moiety enhanced anticancer activity significantly compared to unmodified compounds .

Case Study on Anti-Cholinesterase Effects

Another investigation focused on the anti-cholinesterase properties of this compound and its derivatives. The results indicated that certain structural modifications led to increased binding affinity to the AChE enzyme, suggesting potential applications in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, primarily proteins. The compound can form covalent bonds with amino acid residues in proteins, altering their structure and function . This interaction is crucial for its role in proteomics research, where it helps in identifying and characterizing protein functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a class of benzoic acid derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features include:

Compound Name CAS No. Key Substituents Molecular Formula Reference
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid Not provided 4,5-dimethyl-furan, amide linkage C₁₄H₁₃NO₄ Inferred
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 357420-38-3 2,5-dimethyl-furan, amide linkage C₁₄H₁₃NO₄
2-Hydroxy-5-[[(3-methyl-2-furanyl)carbonyl]amino]benzoic acid 926240-03-1 3-methyl-furan, phenolic -OH, amide linkage C₁₃H₁₁NO₅
2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid 332163-04-9 Furan-2-carbonyl, 4,5-dimethoxy benzoic acid C₁₄H₁₃NO₆

Key Observations :

  • Substituent Position: The position of methyl groups on the furan ring (e.g., 4,5- vs. 2,5-dimethyl) alters steric hindrance and electronic distribution.
  • Acidity : The benzoic acid moiety’s acidity (pKa ~2–3) is influenced by electron-withdrawing/donating groups. Methoxy substituents (e.g., in CAS 332163-04-9) increase electron density, raising the pKa relative to methyl-substituted analogs .
  • Hydrogen Bonding: Phenolic -OH groups (e.g., in CAS 926240-03-1) introduce additional hydrogen-bonding sites, improving solubility in polar solvents .
Physicochemical Properties

Data from analogous compounds (Table 2, ) suggest the following trends:

Property This compound (Inferred) 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 2-Hydroxy-5-[[(3-methyl-2-furanyl)carbonyl]amino]benzoic acid
Melting Point (°C) 180–190 (estimated) 195–200 210–215
Solubility Moderate in DMSO, low in water Low in water, high in DMSO Moderate in ethanol, low in water
pKa (Carboxylic Acid) ~2.8–3.2 ~3.0 ~2.5 (carboxylic), ~9.5 (phenolic)

Key Findings :

  • Melting Points: Higher melting points in phenolic derivatives (e.g., 210–215°C) correlate with increased intermolecular hydrogen bonding .
  • Solubility: Methoxy or phenolic groups improve aqueous solubility slightly, but most analogs remain more soluble in organic solvents like DMSO .

Biological Activity

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4C_{14}H_{13}NO_4 with a molecular weight of approximately 259.26 g/mol. The compound features a furan ring substituted at the 4 and 5 positions with methyl groups, linked to an amino group and a benzoic acid moiety. This combination provides unique reactivity and interaction capabilities with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • π-π Stacking Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, influencing binding affinities.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an enzyme inhibitor, although specific targets remain to be fully elucidated.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activities, which warrant further investigation.
  • Antitumor Properties : Early studies indicate that derivatives may exhibit cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound NameStructural FeaturesBiological Activity
2-Aminobenzoic AcidSimple amino groupLimited activity
4-Aminobenzoic AcidAmino group at para positionMild antibacterial
4-[(5-Methylfuran-2-carbonyl)-amino]-benzoic AcidMethyl substitution on furanEnhanced lipophilicity and potential antitumor activity

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, finding that those with furan substituents exhibited enhanced activity against Gram-positive bacteria. The specific role of the furan moiety in enhancing membrane permeability was noted.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating significant cytotoxic potential.

Q & A

Q. What are the recommended synthetic routes for 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid, and what critical parameters influence yield?

Answer: A common approach involves coupling 4,5-dimethylfuran-2-carboxylic acid with 2-aminobenzoic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Key parameters include:

  • pH control : Maintain slightly alkaline conditions (pH 8–9) to deprotonate the amine group for efficient nucleophilic attack .
  • Temperature : Reactions are typically conducted at 60–80°C to accelerate coupling while avoiding decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is used to isolate the product. Yield optimization requires strict exclusion of moisture and monitoring of reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • FT-IR : Look for the carbonyl stretch of the amide bond (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹). The furan C-O-C asymmetric vibration (~1250 cm⁻¹) is also critical .
  • NMR : In 1^1H NMR, the aromatic protons of the benzoic acid moiety (δ 7.2–8.2 ppm) and methyl groups on the furan ring (δ 2.1–2.3 ppm) are diagnostic. 13^{13}C NMR should confirm the amide carbonyl (δ ~165–170 ppm) and furan carbons (δ ~105–160 ppm).
  • Mass spectrometry : High-resolution MS (ESI or EI) should confirm the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the amide bond cleavage.

Q. How does the solubility profile of this compound impact experimental design in biological assays?

Answer: The compound’s solubility is pH-dependent due to its carboxylic acid group. In aqueous buffers:

  • Low solubility in acidic conditions (pH < 4) : Precipitates form, requiring DMSO or ethanol as co-solvents (≤5% v/v to avoid cytotoxicity).
  • Improved solubility at neutral/basic pH : Deprotonation of the carboxylic acid enhances solubility, but may alter bioavailability in cell-based assays. Pre-saturate solutions via sonication or heating (37–50°C) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected FT-IR peaks) be resolved during structural validation?

Answer: Contradictions often arise from:

  • Conformational isomers : Use temperature-dependent NMR to identify rotamers of the amide bond.
  • Impurities : Compare experimental FT-IR/Raman spectra with computational predictions (e.g., DFT calculations at B3LYP/6-311++G(d,p) level) to distinguish artifacts .
  • Hydration states : TGA/DSC analysis can detect bound water or solvent residues affecting spectral peaks.

Q. What strategies are recommended for optimizing reaction yield when scaling up synthesis?

Answer:

  • Catalyst screening : Replace traditional carbodiimides with polymer-supported reagents (e.g., PS-EDC) to simplify purification and reduce side reactions.
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer and minimize degradation during exothermic coupling steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and adjust parameters in real time.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing hydrogen bonding between the carboxylic acid group and active-site residues (e.g., lysine or arginine).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on furan ring hydrophobic interactions .
  • QSAR : Corrogate substituent effects (e.g., methyl groups on furan) with bioactivity data to guide structural modifications.

Q. What mechanisms underlie its potential antibacterial activity, and how can they be validated experimentally?

Answer: Hypothesized mechanisms include:

  • Enzyme inhibition : Test against bacterial dihydrofolate reductase (DHFR) using enzyme kinetics assays (IC50_{50} determination).
  • Membrane disruption : Use fluorescence-based probes (e.g., DiSC3_3(5)) to measure changes in membrane potential in E. coli or S. aureus .
  • Resistance profiling : Perform genomic sequencing of evolved resistant strains to identify mutations in target pathways.

Q. How can this compound be functionalized for applications in metal-ion sensing or adsorption?

Answer:

  • Derivatization : Introduce thiourea or hydroxamate groups via nucleophilic substitution to enhance metal chelation (e.g., for Co2+^{2+} or Cu2+^{2+}) .
  • Immobilization : Graft onto silica nanoparticles or MOFs via carboxylate coupling, then evaluate adsorption capacity using ICP-MS.
  • Fluorescence tagging : Attach dansyl chloride or BODIPY fluorophores to the amine group for real-time detection of metal ions .

Methodological Notes

  • Data synthesis : Cross-referenced synthesis protocols (e.g., ), spectroscopic methods (), and application studies ().
  • Technical rigor : Emphasized peer-reviewed techniques (e.g., DFT, PAT) over anecdotal methods.

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